![molecular formula C10H9ClOS2 B14329522 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane CAS No. 106182-80-3](/img/structure/B14329522.png)
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a chlorophenyl group and a bicyclic framework containing oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction involves the cycloaddition of furans with olefinic or acetylenic dienophiles . This method is favored for its efficiency and ability to produce enantiomerically enriched products.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, followed by isomerization and further functionalization steps . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and polymers with specific properties
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic framework and functional groups. The compound can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: A similar bicyclic compound with a bromine atom instead of a chlorophenyl group.
2,5-Diazabicyclo[2.2.1]heptane: A bicyclic compound with nitrogen atoms in the ring structure.
Uniqueness
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane is unique due to the presence of both oxygen and sulfur atoms in its bicyclic framework, as well as the chlorophenyl group.
Propiedades
Número CAS |
106182-80-3 |
|---|---|
Fórmula molecular |
C10H9ClOS2 |
Peso molecular |
244.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10-12-9(5-13-10)6-14-10/h1-4,9H,5-6H2 |
Clave InChI |
OKQOPVZCXJBMGX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CSC(O2)(S1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


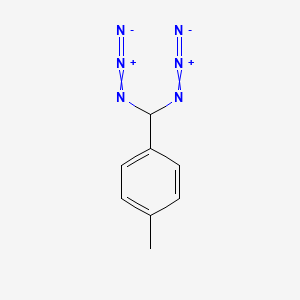

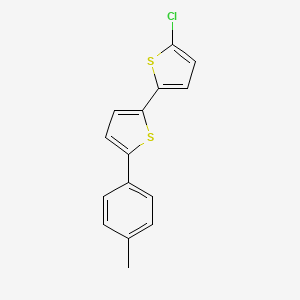
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


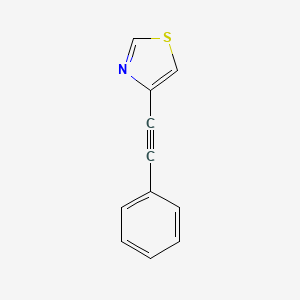
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
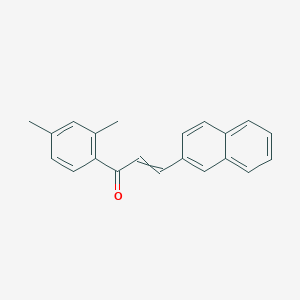
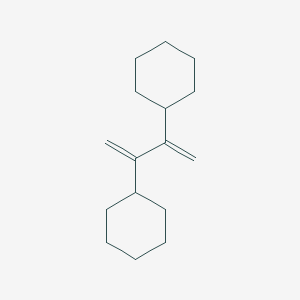
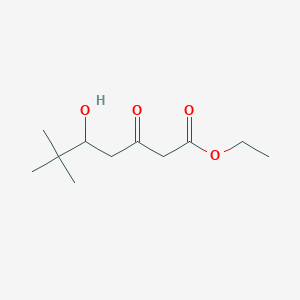
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
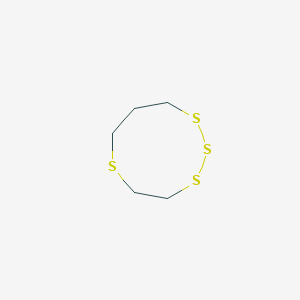
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
